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molecular formula C11H9ClN2O B1456965 4-(2-Chloro-pyridin-4-yloxy)-phenylamine CAS No. 630125-70-1

4-(2-Chloro-pyridin-4-yloxy)-phenylamine

Cat. No. B1456965
M. Wt: 220.65 g/mol
InChI Key: RNWUHCOVYJVAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582645B2

Procedure details

4-(4-Aminophenoxy)-2-chloropyridine was prepared by a method analogous to that described for 4-(3-aminophenoxy) pyridine-2-carboxamide (2C), starting from 4-aminophenol and 2,4-dichloropyridine MS ES: 221 (M+H)+, calcd 221, RT=0.32 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC1C=C(C=CC=1)OC1C=CN=C(C(N)=O)C=1.[NH2:18][C:19]1[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][CH:20]=1.[Cl:26][C:27]1[CH:32]=[C:31](Cl)[CH:30]=[CH:29][N:28]=1>>[NH2:18][C:19]1[CH:24]=[CH:23][C:22]([O:25][C:31]2[CH:30]=[CH:29][N:28]=[C:27]([Cl:26])[CH:32]=2)=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(OC2=CC(=NC=C2)C(=O)N)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(OC2=CC(=NC=C2)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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